5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol
Overview
Description
“5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” is a chemical compound with the molecular formula C17H15N3S . It is a specialty product used in proteomics research .
Synthesis Analysis
A series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, including “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol”, were synthesized through microwave-promoted chemistry by condensation of the aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent. Subsequently, S-alkylation of 1,2,4-triazine-3-thiols afforded S-substituted derivatives .Molecular Structure Analysis
The molecular structure of “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” consists of 17 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The molecular weight of the compound is 293.39 .Physical And Chemical Properties Analysis
The molecular weight of “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” is 293.39 . Other physical and chemical properties specific to this compound are not mentioned in the retrieved sources.Scientific Research Applications
Analysis of 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol Applications: Due to the specificity of the compound “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol”, direct information on its unique applications is not readily available. However, based on the structure and known applications of similar 1,2,4-triazine derivatives, we can infer potential scientific research applications for this compound.
Chromogenic Reagents
Similar to other triazine derivatives, “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” could be used as a chromogenic reagent for spectrophotometric determination of various ions in solutions .
Precolumn Derivatizing Agents
It may serve as a precolumn derivatizing reagent in High-Performance Liquid Chromatography (HPLC) methods with UV absorbance detection for the determination of metal ions .
Chiral Stationary Phases
Triazine derivatives have been used as chiral stationary phases for the determination of enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .
Luminescent Materials
The compound could be involved in the preparation of luminescent materials due to the triazine ring’s ability to form optical switches and tri-radical cation species .
Metal Complexes
The thiol group in “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” suggests potential for forming metal complexes which can have various applications including catalysis .
Liquid Crystals
Triazine derivatives can be used in the synthesis of liquid crystals which have applications in display technologies .
Dendrimers and Polymers
The compound might be useful in creating dendrimers and polymers with specific properties due to its potential for functionalization .
Optical Brighteners
Lastly, triazine derivatives are known to be used as optical brighteners in household washing powders .
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like cox-2 and 5-lox , and BACE1 .
Mode of Action
It’s suggested that similar compounds inhibit their targets, leading to a change in the normal functioning of the cell .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to inflammation and neurodegeneration .
Result of Action
Similar compounds have been shown to have anti-inflammatory, anti-neurodegenerative, and anti-cancer effects .
properties
IUPAC Name |
5,6-bis(4-methylphenyl)-2H-1,2,4-triazine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-11-3-7-13(8-4-11)15-16(19-20-17(21)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXMIZXTCAQENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368341 | |
Record name | 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol | |
CAS RN |
63031-39-0 | |
Record name | 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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